molecular formula C16H20BrNO2S B263057 N-(1-adamantyl)-3-bromobenzenesulfonamide

N-(1-adamantyl)-3-bromobenzenesulfonamide

Número de catálogo B263057
Peso molecular: 370.3 g/mol
Clave InChI: YAAAIMYDUVCJMZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-adamantyl)-3-bromobenzenesulfonamide, commonly known as ADX-10059, is a small molecule drug that acts as a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. It has been studied extensively in scientific research for its potential therapeutic applications in various diseases, including migraine, arthritis, and inflammatory bowel disease.

Mecanismo De Acción

ADX-10059 acts as a competitive antagonist of the N-(1-adamantyl)-3-bromobenzenesulfonamide receptor, preventing the binding of this compound and blocking downstream signaling pathways. This compound is a neuropeptide that plays a key role in the regulation of pain and inflammation, making it a promising target for the treatment of various diseases.
Biochemical and Physiological Effects:
ADX-10059 has been shown to effectively block this compound-induced vasodilation and reduce pain in animal models of migraine and arthritis. It has also been shown to reduce inflammation and improve gastrointestinal function in animal models of inflammatory bowel disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of ADX-10059 is its high selectivity for the N-(1-adamantyl)-3-bromobenzenesulfonamide receptor, which reduces the risk of off-target effects. However, its relatively low potency and solubility can make it challenging to use in certain experimental settings. Additionally, its high cost and limited availability may also be limitations for some researchers.

Direcciones Futuras

There are several potential future directions for the research and development of ADX-10059. One area of focus is the optimization of its pharmacokinetic properties, such as improving its solubility and bioavailability. Additionally, there is ongoing research into the potential therapeutic applications of ADX-10059 in other diseases, such as chronic pain, asthma, and cardiovascular disease. Finally, there is also interest in developing more potent and selective N-(1-adamantyl)-3-bromobenzenesulfonamide receptor antagonists based on the structure of ADX-10059.

Métodos De Síntesis

The synthesis of ADX-10059 involves several steps, including the reaction of 1-adamantylamine with 3-bromobenzenesulfonyl chloride, followed by purification and crystallization. The final product is a white crystalline solid with a molecular weight of 382.34 g/mol.

Aplicaciones Científicas De Investigación

ADX-10059 has been extensively studied in scientific research for its potential therapeutic applications. In preclinical studies, it has been shown to effectively block N-(1-adamantyl)-3-bromobenzenesulfonamide-induced vasodilation and reduce pain in animal models of migraine and arthritis. Clinical trials have also demonstrated its efficacy in reducing the frequency and severity of migraine attacks in patients.

Propiedades

Fórmula molecular

C16H20BrNO2S

Peso molecular

370.3 g/mol

Nombre IUPAC

N-(1-adamantyl)-3-bromobenzenesulfonamide

InChI

InChI=1S/C16H20BrNO2S/c17-14-2-1-3-15(7-14)21(19,20)18-16-8-11-4-12(9-16)6-13(5-11)10-16/h1-3,7,11-13,18H,4-6,8-10H2

Clave InChI

YAAAIMYDUVCJMZ-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC(=CC=C4)Br

SMILES canónico

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC(=CC=C4)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.